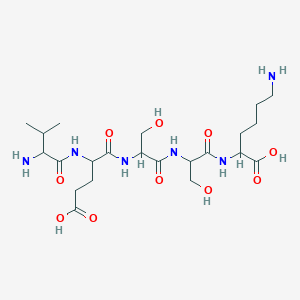

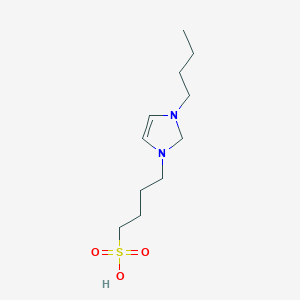

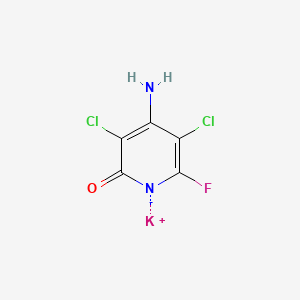

![molecular formula C12H17Cl2N3 B1371646 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride CAS No. 1158527-40-2](/img/structure/B1371646.png)

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride

Übersicht

Beschreibung

“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” is an organic compound with the molecular formula C11H13N3 . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline”, involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .

Chemical Reactions Analysis

The chemical reactions involving “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” are primarily associated with its role as a ligand in metal complexes . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” include a molecular formula of C11H13N3, an average mass of 187.241 Da, and a monoisotopic mass of 187.110947 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 338.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride and its derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) showed that bipyrazolic-type organic compounds, including derivatives of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, could be efficient corrosion inhibitors. The study found correlations between the compounds' inhibition efficiencies and various parameters such as energy gap, electronegativity, and global hardness (Wang, Hengliang et al., 2006). Another study synthesized two molecules of the pyrazole family and confirmed their good inhibiting activity against the corrosion of mild steel in hydrochloric acid, highlighting the impact of methyl groups in the pyrazole structure on corrosion inhibition (Chadli, R. et al., 2020).

Synthesis of Novel Compounds

Research has been conducted on synthesizing new compounds using 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline derivatives. One study synthesized and analyzed the structure of 2-arylamino-substituted 4-(dichloromethylidene)-3-nitro-4H-pyrido[1,2-a]pyrimidines using 4-substituted anilines and pyrazole derivatives (Kolesnik, I. et al., 2020). Another study focused on the synthesis and molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, revealing insights into the molecular packing and electronic properties of these compounds (Shawish, Ihab et al., 2021).

Polymerization Catalyst

The compound and its derivatives have been used in polymerization processes. A study developed cobalt(II) complexes supported by N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives, demonstrating their effectiveness in polymerizing methyl methacrylate and rac-lactide. The study highlighted how the electronic density around the metal center in these initiators influenced their activity and stereoselectivity (Shin, Sujin et al., 2018).

Anticancer Properties

Research into the anticancer effects of pyrazole derivatives, including 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, has shown promising results. One study evaluated the cytotoxic properties of synthetic pyrazole-containing compounds on tumor cell lines, discovering that certain compounds exhibited significant cytotoxic activity, even more than the reference drug adriamycin in some cases (Bouabdallah, I. et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and π-π stacking .

Biochemical Pathways

Pyrazole derivatives have been found to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s solubility and stability could potentially influence its bioavailability .

Result of Action

Similar compounds have shown potent activity against various diseases .

Zukünftige Richtungen

The future directions for “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” could involve further exploration of its potential as a ligand in metal complexes . Its unique coordination with metal ions could be used as a precursor for the development of metalloenzyme . This compound could also be used as a model for further developments in catalytic processes relating to catecholase activity .

Eigenschaften

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11;;/h3-7H,8,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMFNEADGQXGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

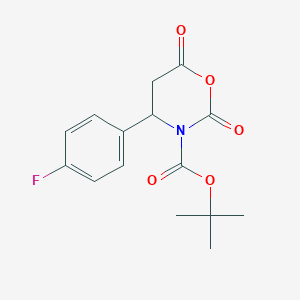

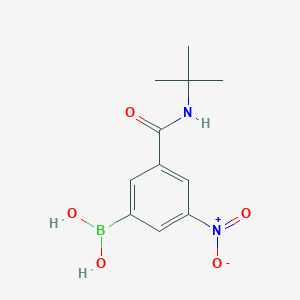

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)

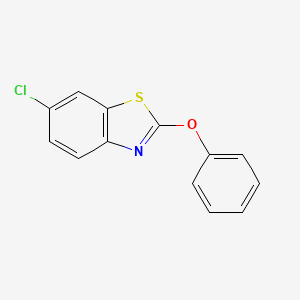

![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)